molecular formula C12H25ClN2O4 B556985 H-Lys(Boc)-OMe.HCl CAS No. 2389-48-2

H-Lys(Boc)-OMe.HCl

Cat. No. B556985
CAS RN: 2389-48-2
M. Wt: 296.79 g/mol
InChI Key: NANRHOPPXCBHGI-FVGYRXGTSA-N
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Description

H-Lys(Boc)-OMe.HCl is a derivative of lysine . Lysine is an essential amino acid that plays a crucial role in various biological processes. This compound is often used in laboratory settings and for the synthesis of substances .


Synthesis Analysis

The synthesis of H-Lys(Boc)-OMe.HCl involves a 1,3-cycloaddition process. An azomethine ylide is generated by reacting paraformaldehyde with a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid . The product of this reaction is then deprotected to yield H-Lys(Boc)-OMe.HCl .


Molecular Structure Analysis

The molecular formula of H-Lys(Boc)-OMe.HCl is C12H25ClN2O4 . Its molecular weight is 296.79 g/mol .


Chemical Reactions Analysis

The chemical reactions involving H-Lys(Boc)-OMe.HCl are complex and can involve multiple steps. For instance, in one study, a 1,3-cycloaddition was developed using an azomethine ylide, generated by reacting paraformaldehyde and a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid .


Physical And Chemical Properties Analysis

H-Lys(Boc)-OMe.HCl is a solid substance with a molecular weight of 296.79 g/mol . It has a white to off-white appearance .

Scientific Research Applications

  • Protease-Catalyzed Oligomerization : Qin et al. (2014) investigated the protease-catalyzed oligomerization of Nε-protected L-lysine monomers, including H-Lys(Boc)-OMe. They found that the use of Nε-protected L-lys monomers like H-Lys(Boc)-OMe resulted in oligopeptides with different chain lengths and dispersity values, depending on the pH and type of protease used. This research suggests the potential of H-Lys(Boc)-OMe in producing specific oligopeptides through enzyme catalysis (Qin et al., 2014).

  • Biodegradable Surfactant for DNA Delivery : In 2020, Wolf et al. studied the use of di-Boc-lysine, which is structurally similar to H-Lys(Boc)-OMe, for facilitating the incorporation of DNA into lipophilic delivery systems. They found that hexadecyl lysinate, derived from di-Boc-lysine, could effectively pair with plasmid DNA and be incorporated into self-emulsifying drug delivery systems, indicating potential applications in gene therapy (Wolf et al., 2020).

  • Peptide Synthesis for Drug Development : Schwyzer and Rittel (1961) explored the use of Nε-t-Butoxycarbonyl-L-lysine, a compound closely related to H-Lys(Boc)-OMe, for synthesizing peptides with high corticotropic activity. Their work highlights the role of H-Lys(Boc)-OMe-like compounds in peptide synthesis, especially for developing pharmacologically active peptides (Schwyzer & Rittel, 1961).

  • DNA-Binding Protein Synthesis : Hojo and Aimoto (1992) used partially protected peptide thioesters, including derivatives of H-Lys(Boc)-OMe, for synthesizing DNA-binding proteins. Their method involved condensing a partially protected peptide thioester with a peptide having a free amino group, demonstrating the utility of H-Lys(Boc)-OMe in complex protein synthesis (Hojo & Aimoto, 1992).

  • Antioxidant and Cardioprotective Applications : Manikandan et al. (2002) studied a novel tetrapeptide derivative, Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu, which included a Boc-protected lysine similar to H-Lys(Boc)-OMe. They found this compound to be an effective cardioprotective agent, suggesting potential applications in treating heart diseases (Manikandan et al., 2002).

properties

IUPAC Name

methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRHOPPXCBHGI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585044
Record name Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys(Boc)-OMe.HCl

CAS RN

2389-48-2
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
M Suchý, AX Li, R Bartha, RHE Hudson - Bioorganic & medicinal chemistry, 2008 - Elsevier
Chelated lanthanide ions, especially gadolinium, have found wide use as contrast agents in magnetic resonance imaging. A new paradigm for generating contrast, termed PARACEST, …
Number of citations: 25 www.sciencedirect.com
JW Park, SR Hwang, O Jeon… - Journal of …, 2013 - Wiley Online Library
Bisphosphonates are recommended for the treatment of postmenopausal osteoporosis, Paget's disease, bone metastasis, and multiple myeloma. However, the efficacy of oral …
Number of citations: 22 onlinelibrary.wiley.com
Y Zhong, J Zhang, R Cheng, C Deng, F Meng… - Journal of controlled …, 2015 - Elsevier
The existence of drug resistance poses a major obstacle for the treatment of various malignant human cancers. Here, we report on reduction-sensitive reversibly crosslinked hyaluronic …
Number of citations: 273 www.sciencedirect.com
T Kuroda, K Suenaga, A Sakakura, T Handa… - Bioconjugate …, 2006 - ACS Publications
The interaction between actin and aplyronine A, a potent antitumor and actin-depolymerizing substance of marine origin, was investigated by photoaffinity labeling experiments. …
Number of citations: 62 pubs.acs.org
S Chamoin, HJ Roth, C Borek, A Jary, H Maillot - Chimia, 2003 - chimia.ch
N-alkylated-?-amino acids and methyl esters are a special class of building blocks used for the production of combinatorial libraries. They have two reactive groups for their …
Number of citations: 3 chimia.ch
F Wojciechowski, M Suchy, AX Li, HA Azab… - Bioconjugate …, 2007 - ACS Publications
A generally applicable synthetic approach to dipeptide−DOTAM conjugates has been developed which is based on the peralkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with …
Number of citations: 55 pubs.acs.org
JW Park, Y Byun - Archives of pharmacal research, 2014 - Springer
Risedronate is widely used clinically to treat osteoporosis, Paget’s disease, hypercalcemia, bone metastasis, and multiple myeloma. However, its oral efficacy is restricted due to its low …
Number of citations: 9 link.springer.com
PN Adjei, SH Kaufmann, WY Leung… - The Journal of …, 1996 - Am Soc Clin Investig
Progress in the treatment of hepatocellular carcinoma (HCC), a common tumor worldwide, has been disappointing. Inhibitors of topoisomerases are being widely studied as potential …
Number of citations: 87 www.jci.org
AL Leistner, MM Most… - Chemistry–A European …, 2023 - Wiley Online Library
Photochromic supramolecular hydrogels are versatile materials that show macroscopic effects upon irradiation, like liquefaction or shape changes. Here, we demonstrate a simple …
C Hang, Y Zou, Y Zhong, Z Zhong, F Meng - Colloids and Surfaces B …, 2017 - Elsevier
Hyaluronic acid (HA) is an endogenous polysaccharide that shows intrinsic targetability to CD44+ cancer cells. Here, we developed NIR and UV-responsive degradable nanogels from …
Number of citations: 51 www.sciencedirect.com

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